

Solubility and stability of 3-Isopropyl-4-methoxyaniline

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Compound of Interest

Compound Name: 3-Isopropyl-4-methoxyaniline

Cat. No.: B1340655

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An In-depth Technical Guide to the Solubility and Stability of **3-Isopropyl-4-methoxyaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **3-Isopropyl-4-methoxyaniline** (CAS No: 91251-42-2). Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, p-anisidine (4-methoxyaniline), and established principles of organic chemistry to predict its physicochemical properties. Detailed experimental protocols for empirical determination are also provided.

Compound Overview

3-Isopropyl-4-methoxyaniline is an aromatic amine derivative. Its structure, featuring a bulky isopropyl group and a methoxy group on the aniline ring, dictates its solubility and stability characteristics.

Chemical Properties:

- Molecular Formula: C₁₀H₁₅NO[1]
- Molecular Weight: 165.23 g/mol [1][2]
- Appearance: Typically a liquid[1]

- Synonyms: 4-amino-2-isopropylanisole; 4-Methoxy-3-(propan-2-yl)aniline[1]

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The presence of a polar amino (-NH₂) group and a methoxy (-OCH₃) group suggests potential for hydrogen bonding and solubility in polar solvents. However, the nonpolar isopropyl group and the benzene ring increase its lipophilicity, indicating solubility in non-polar organic solvents.

Based on data for p-anisidine and general solubility rules for substituted anilines, the following solubility profile for **3-Isopropyl-4-methoxyaniline** is predicted at ambient temperature.

Table 1: Predicted Solubility of **3-Isopropyl-4-methoxyaniline** in Common Solvents

Solvent Category	Solvent	Predicted Solubility	Rationale / Notes
Polar Protic	Water	Sparingly Soluble	The nonpolar isopropyl group and benzene ring reduce aqueous solubility. p-Anisidine has a reported water solubility of 21 g/L at 20°C.[3][4] The added isopropyl group is expected to decrease this further.
Methanol	Soluble		p-Anisidine is highly soluble in methanol.[5] The compound is expected to follow this trend.
Ethanol	Soluble		p-Anisidine is highly soluble in ethanol.[5] [6] The compound is expected to follow this trend.
Polar Aprotic	Acetone	Soluble	p-Anisidine is soluble in acetone.[3][6]
Acetonitrile	Soluble		General solvent for moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO)	Soluble		A versatile solvent for a wide range of organic compounds.
Non-Polar	Hexane	Sparingly Soluble to Insoluble	The polar amine and methoxy groups limit solubility in highly non-polar solvents. p-

Anisidine has limited solubility in hexane.[\[7\]](#)

Toluene	Soluble	The aromatic nature of toluene will favorably interact with the benzene ring of the compound.
Diethyl Ether	Soluble	p-Anisidine is very soluble in ether. [3] [6]
Aqueous Acid/Base	5% Hydrochloric Acid (HCl)	Soluble
5% Sodium Hydroxide (NaOH)	Insoluble	The basic amino group will be protonated to form a water-soluble ammonium salt. [7]

Note: This data is predictive and should be confirmed by experimental measurement.

Experimental Protocol for Solubility Determination

A reliable gravimetric method is recommended for the quantitative determination of solubility.[\[8\]](#)
[\[9\]](#)[\[10\]](#)

Objective: To determine the concentration of a saturated solution of **3-Isopropyl-4-methoxyaniline** in a given solvent at a specific temperature.

Materials:

- **3-Isopropyl-4-methoxyaniline**
- Selected solvents (e.g., water, methanol, hexane)

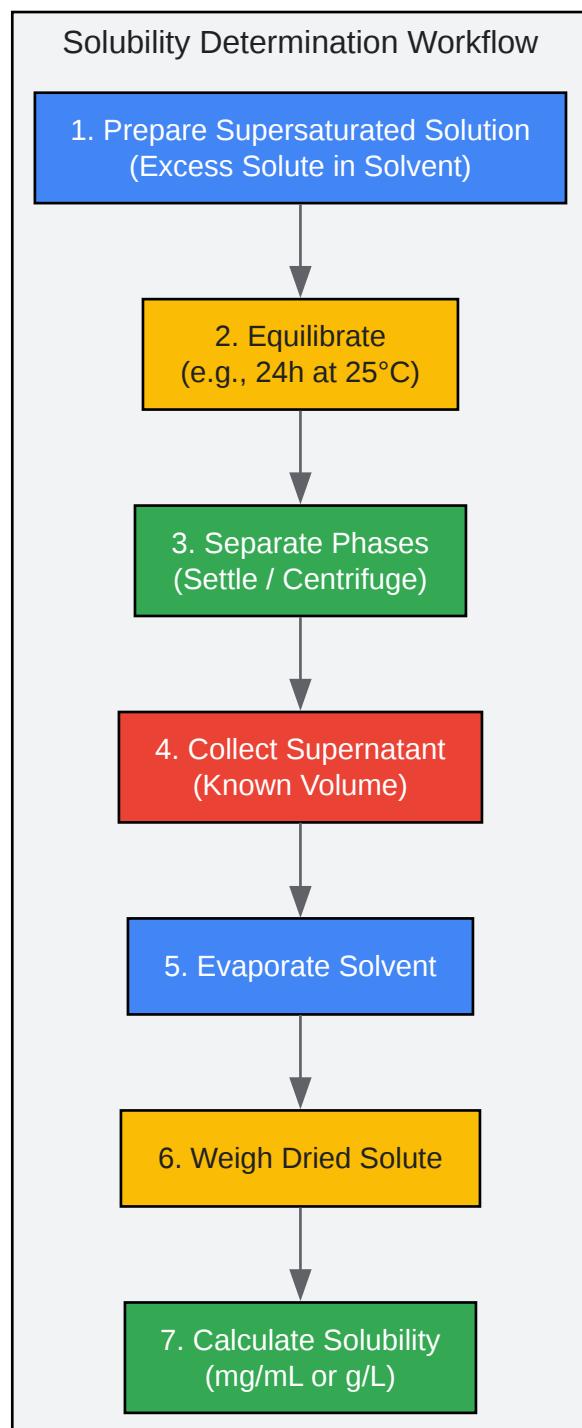
- Analytical balance
- Thermostatic shaker or water bath
- Vials with screw caps
- Centrifuge
- Micropipettes
- Evaporating dish or pre-weighed vial

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **3-Isopropyl-4-methoxyaniline** to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solute is essential to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - For fine suspensions, centrifuge the vial at a moderate speed to facilitate separation.
- Sample Collection:

- Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette. Take care not to disturb the undissolved solute.
- Solvent Evaporation:
 - Transfer the collected supernatant to a pre-weighed evaporating dish or vial.
 - Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
- Quantification:
 - Once the solvent is fully evaporated, weigh the dish containing the dry solute.
 - Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.
- Calculation:
 - Solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL or g/L).
 - Calculation: $\text{Solubility} = (\text{Mass of dried solute}) / (\text{Volume of supernatant collected})$

Below is a workflow diagram for the solubility determination protocol.



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Caption: Experimental workflow for determining compound solubility.

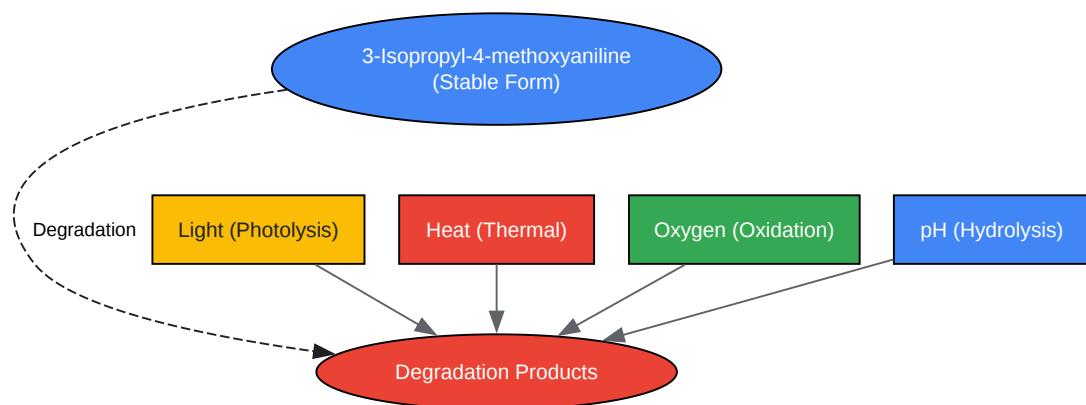
Stability Profile

Aromatic amines can be susceptible to degradation under various environmental conditions. Understanding the stability of **3-Isopropyl-4-methoxyaniline** is critical for its handling, storage, and application in drug development.

Key Factors Affecting Stability:

- Oxidation: The primary degradation pathway for anilines is oxidation. Exposure to air can cause discoloration (e.g., turning from colorless to brown), as the amino group is easily oxidized.^[11] Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
- Light (Photostability): Many aromatic compounds are light-sensitive. Exposure to UV or visible light can provide the energy to initiate degradation reactions.^[12] The compound should be stored in amber vials or protected from light.
- pH (Hydrolytic Stability): While stable in neutral and basic conditions, aromatic amines can exhibit instability in acidic media, especially at elevated temperatures.^[13]
- Temperature: High temperatures accelerate the rate of all degradation reactions.^{[12][14]} For long-term stability, storage at reduced temperatures (e.g., 2-8°C) is recommended.

The diagram below illustrates the key factors that can impact the stability of an aniline derivative.



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Caption: Factors influencing the chemical stability of the compound.

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods (e.g., HPLC).[12][15][16][17]

Objective: To assess the stability of **3-Isopropyl-4-methoxyaniline** under various stress conditions.

Materials:

- **3-Isopropyl-4-methoxyaniline**
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a suitable detector (e.g., UV/DAD or MS)
- Photostability chamber
- Oven

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
- Application of Stress Conditions: (Run a control sample, protected from stress, in parallel for each condition).
 - Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a working concentration.[15]
 - Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for a specified period. Cool, neutralize with 0.1 N HCl, and dilute.[15]
 - Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for a specified period (e.g., 7 days).[12] Dilute to a working concentration.
 - Thermal Degradation: Store a sample of the stock solution (or solid compound) in an oven at an elevated temperature (e.g., 60-80°C) for a specified period.[12][17]
 - Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[12]
- Sample Analysis:

- Analyze all stressed samples and controls using a validated stability-indicating HPLC method.
- The method should be capable of separating the parent compound from all significant degradation products.
- Data Evaluation:
 - Compare the chromatograms of the stressed samples to the control.
 - Calculate the percentage of degradation of the parent compound.
 - Assess the peak purity of the parent peak to ensure no co-eluting degradants.
 - Identify and characterize any major degradation products if necessary. The target degradation is typically in the range of 5-20%.[\[15\]](#)

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